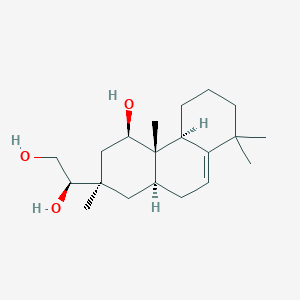
Lagascatriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lagascatriol is a natural product found in Sideritis, Sideritis incana, and Sideritis leucantha with data available.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential in Oxidative Stress
Lagascatriol, a diterpenoid found in Sideritis species, has shown promise in protecting against oxidative stress. González-Burgos, Carretero, and Gómez-Serranillos (2012) demonstrated that lagascatriol can increase cell viability, reduce intracellular ROS production, and enhance antioxidant defense in a model of hydrogen peroxide-induced oxidative stress in U373-MG cells. This suggests its potential in preventing neurodegenerative diseases linked to oxidative stress (González-Burgos et al., 2012).
Blood-Brain Barrier Permeability
Research by the same group in 2013 examined the blood-brain barrier permeability of lagascatriol among other diterpenes. They found that lagascatriol was effectively taken up and transported across in vitro blood-brain barrier models. This indicates its potential for delivering neuroprotective compounds to the brain (González-Burgos et al., 2013).
Effects on Macrophage Eicosanoid Biosynthesis
In a study focusing on the effects of diterpenes on macrophage eicosanoid biosynthesis, lagascatriol showed significant impact on the COX-1 pathway of PGE2 release and inhibition of LTC4 release in stimulated peritoneal macrophages. This research highlights lagascatriol's potential role in modulating inflammatory responses (de Las Heras et al., 2001).
Eigenschaften
Produktname |
Lagascatriol |
|---|---|
Molekularformel |
C20H34O3 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(1R)-1-[(2R,4R,4aS,4bS,10aS)-4-hydroxy-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,10,10a-octahydro-1H-phenanthren-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C20H34O3/c1-18(2)9-5-6-15-14(18)8-7-13-10-19(3,17(23)12-21)11-16(22)20(13,15)4/h8,13,15-17,21-23H,5-7,9-12H2,1-4H3/t13-,15-,16+,17-,19+,20-/m0/s1 |
InChI-Schlüssel |
KZDCDGQWLAGDOY-FUALLXEGSA-N |
Isomerische SMILES |
C[C@]1(C[C@@H]2CC=C3[C@@H]([C@]2([C@@H](C1)O)C)CCCC3(C)C)[C@H](CO)O |
Kanonische SMILES |
CC1(CCCC2C1=CCC3C2(C(CC(C3)(C)C(CO)O)O)C)C |
Synonyme |
lagascatriol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3R,7S,7aR)-3-Hydroxy-7-methyl-2-[(1E)-1-propen-1-yl]-2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one](/img/structure/B1244348.png)
![7-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid](/img/structure/B1244349.png)
![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-methoxydeca-2,4,7-trienoic acid](/img/structure/B1244351.png)



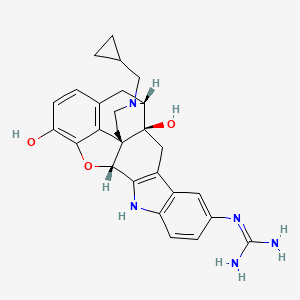
![(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1244357.png)
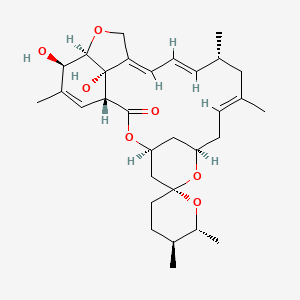
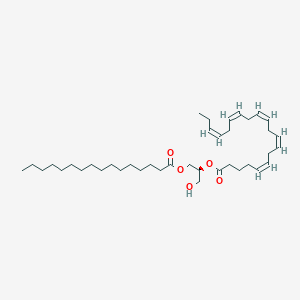
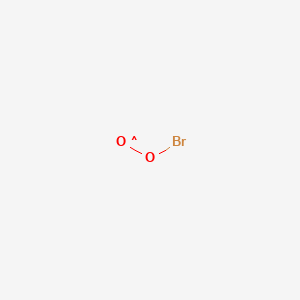
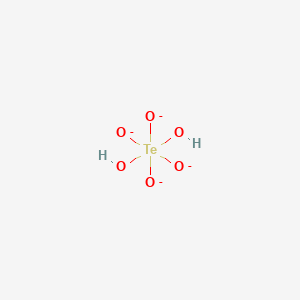
![2-chloro-N-(2-{(2E)-2-[(5-nitrothien-2-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B1244369.png)